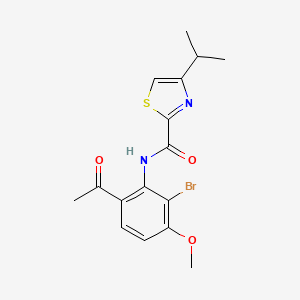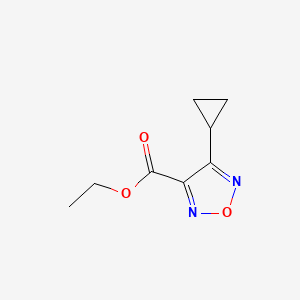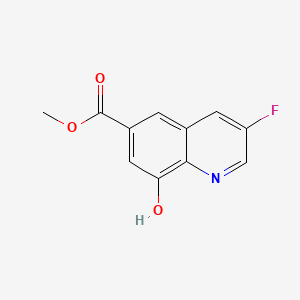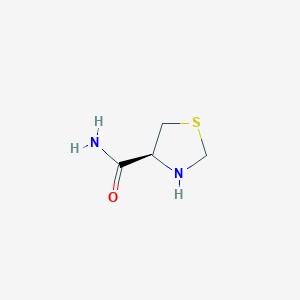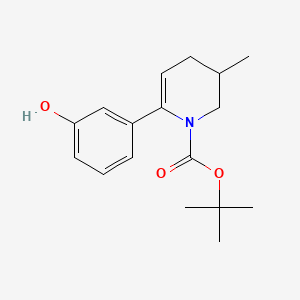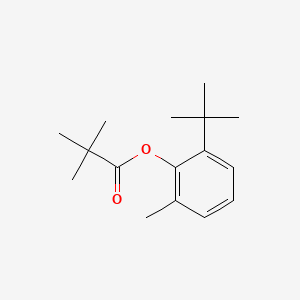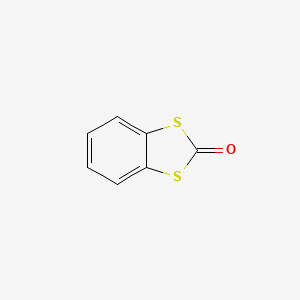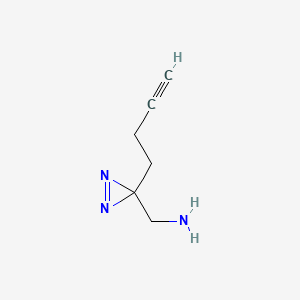![molecular formula C13H15N5O B13926633 1-(2-(7-Amino-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)ethynyl)cyclopentanol](/img/structure/B13926633.png)
1-(2-(7-Amino-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)ethynyl)cyclopentanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-(7-Amino-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)ethynyl)cyclopentanol is a synthetic compound belonging to the class of triazolopyrimidines. These compounds are known for their diverse biological activities and applications in medicinal chemistry, agriculture, and material sciences . The unique structure of this compound, featuring a triazolopyrimidine core, makes it a subject of interest for researchers exploring its potential therapeutic and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-(7-Amino-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)ethynyl)cyclopentanol typically involves the following steps:
Formation of the Triazolopyrimidine Core: This can be achieved through a one-step regioselective reaction involving 3,5-diamino-1,2,4-triazole with substituted 1-aryl-1,3-butanediones or 1-aryl-2-buten-1-ones.
Introduction of the Ethynyl Group: The ethynyl group can be introduced via a nucleophilic addition reaction, where the triazolopyrimidine core reacts with an appropriate ethynylating agent under basic conditions.
Cyclopentanol Addition: The final step involves the addition of cyclopentanol to the ethynyl group, forming the desired compound under mild acidic conditions.
Industrial Production Methods: Industrial production of this compound may involve the use of microwave-assisted synthesis to enhance reaction rates and yields. This method is eco-friendly and can be scaled up for large-scale production .
Análisis De Reacciones Químicas
Types of Reactions: 1-(2-(7-Amino-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)ethynyl)cyclopentanol undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products:
Oxidation: Ketones or carboxylic acids.
Reduction: Alcohols or amines.
Substitution: Halogenated or alkoxylated derivatives.
Aplicaciones Científicas De Investigación
1-(2-(7-Amino-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)ethynyl)cyclopentanol has several scientific research applications:
Medicinal Chemistry: The compound exhibits potential as an antiviral, antifungal, and anticancer agent due to its ability to interact with various biological targets.
Agriculture: It can be used as a herbicide or pesticide, leveraging its biological activity against pests and weeds.
Material Sciences: The compound’s unique structure allows it to be used in the development of advanced materials with specific electronic or optical properties.
Mecanismo De Acción
The mechanism of action of 1-(2-(7-Amino-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)ethynyl)cyclopentanol involves its interaction with specific molecular targets and pathways:
Comparación Con Compuestos Similares
7-Hydroxy-5-methyl-1,2,4-triazolo[1,5-a]pyrimidine: Known for its antiviral and antitumor activities.
Pyrazolo[3,4-d]pyrimidine: Exhibits potent CDK2 inhibition and anticancer properties.
Uniqueness: 1-(2-(7-Amino-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)ethynyl)cyclopentanol stands out due to its unique ethynyl and cyclopentanol moieties, which enhance its biological activity and specificity compared to other triazolopyrimidine derivatives .
Propiedades
Fórmula molecular |
C13H15N5O |
|---|---|
Peso molecular |
257.29 g/mol |
Nombre IUPAC |
1-[2-(7-amino-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)ethynyl]cyclopentan-1-ol |
InChI |
InChI=1S/C13H15N5O/c1-9-10(4-7-13(19)5-2-3-6-13)11(14)18-12(17-9)15-8-16-18/h8,19H,2-3,5-6,14H2,1H3 |
Clave InChI |
TWSQRMYXRBVVHA-UHFFFAOYSA-N |
SMILES canónico |
CC1=NC2=NC=NN2C(=C1C#CC3(CCCC3)O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


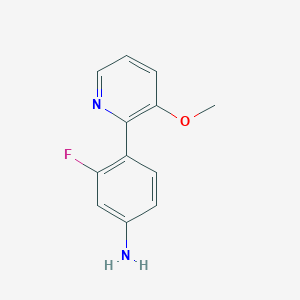

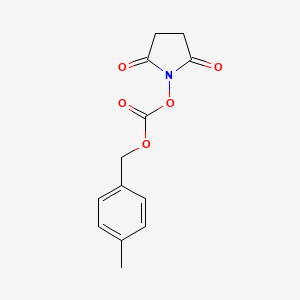
![3-[2-(1,3-Dioxan-2-YL)ethoxy]propan-1-OL](/img/structure/B13926572.png)
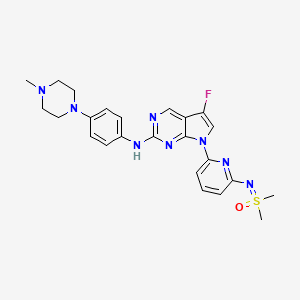
![1,1-Dimethylethyl 2-[bis[(1,1-dimethylethoxy)carbonyl]amino]-5-bromo-1H-benzimidazole-1-carboxylate](/img/structure/B13926580.png)
